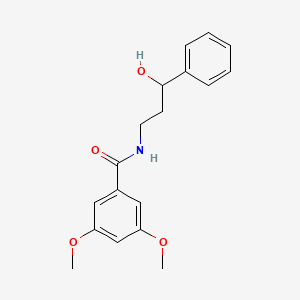

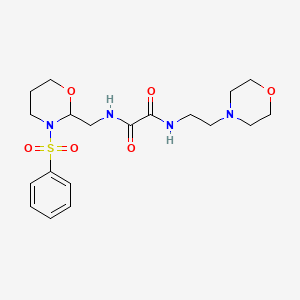

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-Hydroxy-3-phenylpropyl)formamide” is a compound with the molecular formula C10H13NO2 . Another related compound is “ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate” with the molecular formula C13H19NO3 .

Synthesis Analysis

While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide” were not found, related compounds such as isoindoline-1,3-dione derivatives can be synthesized through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .

Molecular Structure Analysis

The InChI code for “ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate” is 1S/C13H19NO3/c1-3-17-13(16)14(2)10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on compounds structurally related to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding their molecular structure through methods like X-ray diffraction and DFT calculations. These studies provide valuable insights into how intermolecular interactions, like dimerization and crystal packing, influence molecular geometry and the rotational conformation of aromatic rings. This knowledge is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

Pharmacological Applications

Several studies have explored the pharmacological potential of compounds structurally similar to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide. For instance, novel N-acylhydrazone (NAH) derivatives, designed from the structure of trichostatin A, act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds show promise in inhibiting HDAC6, influencing cell migration, and demonstrating antiproliferative activity, suggesting their potential as molecular therapies for cancer (Rodrigues et al., 2016).

Antioxidant Properties

Research on amino-substituted benzamide derivatives, which are structurally related to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, has shown these compounds to possess significant antioxidant properties. Through experimental and computational studies, these compounds have demonstrated improved antioxidative properties compared to reference molecules, suggesting their potential as potent antioxidants for therapeutic applications (Perin et al., 2018).

Applications in Synthesis and Material Science

Studies have also explored the utility of compounds with structural similarities to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide in the synthesis of novel materials and intermediates. For example, the synthesis of polymers and redox resins based on derivatives of the compound has been reported, highlighting their potential applications in material science and chemistry (Manecke et al., 1978).

Safety and Hazards

properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-22-15-10-14(11-16(12-15)23-2)18(21)19-9-8-17(20)13-6-4-3-5-7-13/h3-7,10-12,17,20H,8-9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZBMARFOPMGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2596410.png)

![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)

![3-[(4-Methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2596415.png)

![3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether](/img/structure/B2596419.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2596421.png)

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)